molecular formula C13H25NO4S B7960369 methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(tert-butylsulfanyl)propanoate

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(tert-butylsulfanyl)propanoate

Cat. No.: B7960369
M. Wt: 291.41 g/mol
InChI Key: AOEQHXLRZKWFHF-VIFPVBQESA-N
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Description

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(tert-butylsulfanyl)propanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a tert-butylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(tert-butylsulfanyl)propanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(tert-butylsulfanyl)propanoate can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amino group.

Scientific Research Applications

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(tert-butylsulfanyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(tert-butylsulfanyl)propanoate involves its interaction with various molecular targets. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. The tert-butylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylsulfanyl)propanoate: Similar structure but with a methylsulfanyl group instead of a tert-butylsulfanyl group.

    Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(ethylsulfanyl)propanoate: Similar structure but with an ethylsulfanyl group instead of a tert-butylsulfanyl group.

Uniqueness

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(tert-butylsulfanyl)propanoate is unique due to the presence of the tert-butylsulfanyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in synthetic organic chemistry and a potential candidate for various applications in medicinal chemistry and industry .

Properties

IUPAC Name

methyl (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4S/c1-12(2,3)18-11(16)14-9(10(15)17-7)8-19-13(4,5)6/h9H,8H2,1-7H3,(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEQHXLRZKWFHF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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